

(S)-Morpholin-2-ylmethanol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-morpholin-2-ylmethanol

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This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of **(S)-morpholin-2-ylmethanol**, a key chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Structure

(S)-morpholin-2-ylmethanol is a chiral heterocyclic compound featuring a morpholine ring substituted with a hydroxymethyl group at the C2 position. Its stereochemistry plays a crucial role in its biological activity and application in asymmetric synthesis.

Structure:

- IUPAC Name: [(2S)-morpholin-2-yl]methanol[1]
- CAS Number: 132073-83-7[2][3][4]
- Molecular Formula: C₅H₁₁NO₂[2][3]
- Molecular Weight: 117.15 g/mol [2][5]
- SMILES: C1CO--INVALID-LINK--CO[5]

- InChI Key: VLAZLCVSFAYIIL-YFKPBYRVSA-N[1]

The structural representation of **(S)-morpholin-2-ylmethanol** is as follows:

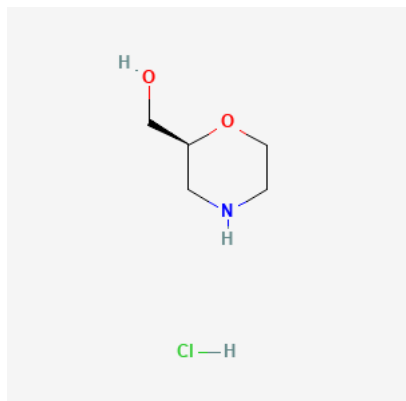


Figure 1. 2D and 3D structures of **(S)-morpholin-2-ylmethanol**.

Physicochemical Properties:

A summary of the key physicochemical properties of **(S)-morpholin-2-ylmethanol** is presented in the table below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

Property	Value	Source
Boiling Point	220.1 ± 15.0 °C (Predicted)	[2][3]
Density	1.045 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	14.36 ± 0.10 (Predicted)	
Melting Point	Not available	
Solubility	Soluble in water and polar organic solvents (qualitative)	[6]

Experimental Protocols

Synthesis of **(S)-morpholin-2-ylmethanol**

The synthesis of **(S)-morpholin-2-ylmethanol** can be achieved through a two-step process involving the preparation of an N-Boc protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate

A common precursor for the synthesis of **(S)-morpholin-2-ylmethanol** is its N-Boc protected form. The following is a general procedure for its synthesis:

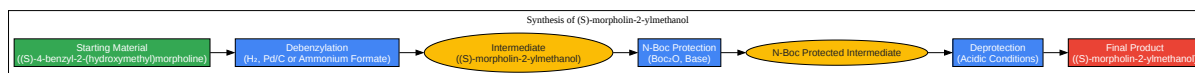
- Materials: (S)-4-benzyl-2-(hydroxymethyl)morpholine, Ammonium formate, 10% Palladium on activated charcoal, Methanol, Acetonitrile, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine.
- Procedure:
 - To a solution of (S)-4-benzyl-2-(hydroxymethyl)morpholine in methanol, add ammonium formate and 10% palladium on activated charcoal.
 - Stir the reaction mixture at room temperature for several hours until the debenzylation is complete, as monitored by TLC.
 - Filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
 - Dissolve the resulting residue in acetonitrile and cool the solution in an ice bath.
 - Sequentially add di-tert-butyl dicarbonate and triethylamine to the cooled solution.
 - Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).
 - Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.[7]

Step 2: Deprotection of N-Boc-(S)-morpholin-2-ylmethanol

The final step is the removal of the Boc protecting group to yield the desired **(S)-morpholin-2-ylmethanol**.

- Materials: tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, Dioxane, or Methanol).
- Procedure:
 - Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane.
 - Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane or methanol.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
 - Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.
 - The resulting residue, which is the salt of the desired product, can be neutralized with a base and extracted, or used directly for subsequent reactions.^{[8][9][10][11]}

The following diagram illustrates the general workflow for the synthesis of **(S)-morpholin-2-ylmethanol**.



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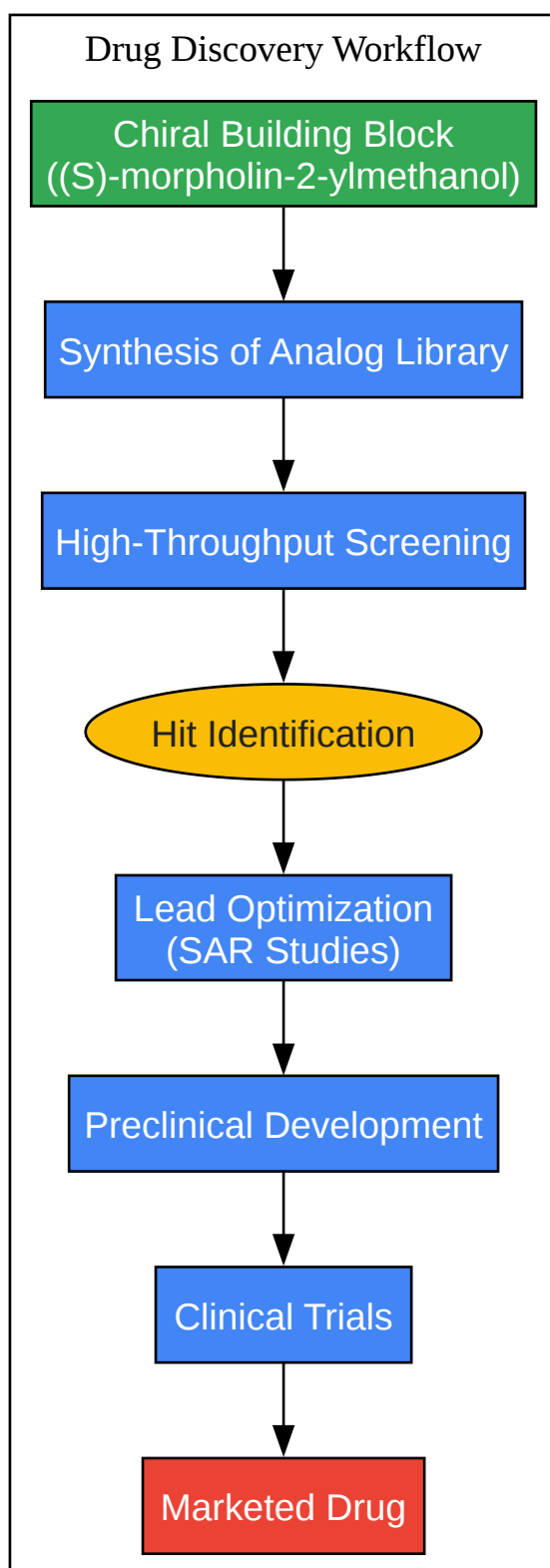
Synthesis Workflow

Role in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. **(S)-morpholin-2-ylmethanol**, with its specific stereochemistry and functional groups, serves as a crucial chiral building block in the synthesis of various biologically active molecules.

Morpholine-containing compounds are prevalent in drugs targeting the central nervous system (CNS), where properties like improved solubility and the ability to cross the blood-brain barrier are critical.^{[12][13]} For instance, **(S)-morpholin-2-ylmethanol** is a key intermediate in the asymmetric synthesis of (+)-(S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.^[14]

The general workflow for utilizing a chiral building block like **(S)-morpholin-2-ylmethanol** in a drug discovery program is outlined below.



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Drug Discovery Application

While no specific signaling pathways directly modulated by **(S)-morpholin-2-ylmethanol** have been identified, its incorporation into larger molecules is what confers specific biological activity. The morpholine ring can participate in various non-covalent interactions within protein binding pockets, contributing to the overall potency and selectivity of the drug molecule.

Safety and Handling

Detailed safety information for **(S)-morpholin-2-ylmethanol** is not extensively documented. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with **(S)-morpholin-2-ylmethanol**. As a key chiral intermediate, its properties and synthetic accessibility are of significant interest to the scientific community, particularly in the pursuit of novel therapeutics.

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